Dithiooxamide
Overview
Description
Dithiooxamide, also known as rubeanic acid, is an organic compound with the chemical formula C2H4N2S2. It is the sulfur analog of oxamide and is characterized by its deep red crystalline appearance. This compound acts as a chelating agent and is commonly used in the detection and determination of metals such as copper, cobalt, and nickel .
Synthetic Routes and Reaction Conditions:
Thionation of Amides: One of the primary methods for synthesizing this compound involves the thionation of amides using reagents such as phosphorus pentasulfide or Lawesson’s reagent.
Reaction with Primary Aliphatic Amines: Another method includes the reaction of primary aliphatic amines with this compound.
Willgerodt–Kindler Reaction: This reaction involves the use of glyoxal, sulfur, and amines.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound typically involves the Willgerodt–Kindler reaction due to its efficiency in producing high yields of the compound.
Types of Reactions:
Thiolating Agent: this compound can act as a thiolating agent, reacting with alkyl or benzyl halides in the presence of a base at 35°C to form sulfides.
Formation of Thiazoles: It reacts with aromatic aldehydes to form thiazolo[5,4-d]thiazoles or thiazolo[5,4-c]isoquinolines, depending on the substituents on the aldehyde.
Common Reagents and Conditions:
Bases and Catalysts: Common reagents include bases such as sodium hydroxide and catalysts like lanthanum(III) triflate.
Reaction Conditions: Reactions are typically conducted at temperatures ranging from 35°C to 120°C, depending on the specific reaction and reagents used
Major Products:
Sulfides: Formed from reactions with alkyl or benzyl halides.
Thiazoles: Formed from reactions with aromatic aldehydes.
Mechanism of Action
Target of Action
Dithiooxamide, also known as rubeanic acid, primarily targets copper, cobalt, and nickel . It acts as a chelating agent , binding to these metal ions and forming complex structures .
Mode of Action
This compound interacts with its targets by forming sulfides . It reacts with alkyl or benzyl halides in base at 35 ºC to form sulfides . With aryl halides, the reaction is run at 120 ºC with a catalyst . This interaction results in changes in the chemical structure of the targets, leading to the formation of new compounds .
Biochemical Pathways
It is known that this compound can act as athiolating agent , which suggests it may be involved in thiol-related biochemical pathways
Result of Action
The primary result of this compound’s action is the formation of sulfides . It also has the ability to stabilize ascorbic acid in acidic solutions . The molecular and cellular effects of these actions are subject to the specific context and environment in which they occur.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with alkyl or benzyl halides requires a base and a specific temperature (35 ºC) . When reacting with aryl halides, the reaction needs to be run at a higher temperature (120 ºC) with a catalyst . These conditions suggest that the action, efficacy, and stability of this compound can be significantly affected by the surrounding environment.
Scientific Research Applications
Dithiooxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the detection and determination of metals such as copper, cobalt, and nickel.
Biology and Medicine: this compound derivatives have shown antibacterial activity and are used in the synthesis of compounds with potential cytostatic properties.
Industry: It is employed in the preparation of modified glassy carbon electrodes for investigating the electrochemical properties of flavonoid derivatives.
Comparison with Similar Compounds
Uniqueness of this compound:
Properties
IUPAC Name |
ethanedithioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEGRYMCJYIXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020546 | |
Record name | Dithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Red crystalline powder; [Alfa Aesar MSDS] | |
Record name | Rubeanic acid | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOLS; INSOL IN ETHER, SOL IN CONCN SULFURIC ACID, SOL IN ACETONE & CHLOROFORM | |
Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RED CRYSTALS OR CRYSTALLINE POWDER, ORANGE-RED POWDER | |
CAS No. |
79-40-3 | |
Record name | Dithiooxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanedithioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079403 | |
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Record name | Dithiooxamide | |
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Record name | Ethanedithioamide | |
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Record name | Dithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.095 | |
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Record name | DITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE28T8Z08D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: SUBLIMES | |
Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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